molecular formula C5H9ClF3N B13482719 rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13482719
M. Wt: 175.58 g/mol
InChI Key: ZRMHDFVKQMLVAR-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to a cyclopropane ring, along with an amine group that is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a trifluoromethyl-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The resulting cyclopropane intermediate is then subjected to amination reactions to introduce the amine group, followed by protonation with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride has several

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

(1S,2S)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c1-4(2-3(4)9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-,4-;/m0./s1

InChI Key

ZRMHDFVKQMLVAR-MMALYQPHSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]1N)C(F)(F)F.Cl

Canonical SMILES

CC1(CC1N)C(F)(F)F.Cl

Origin of Product

United States

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